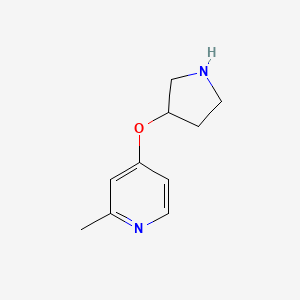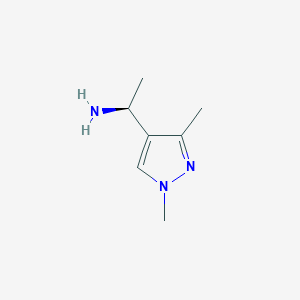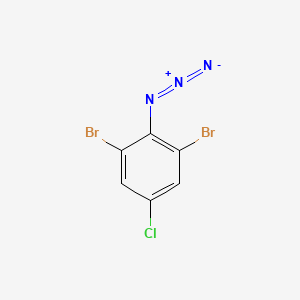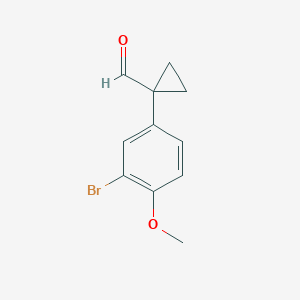
1-(3-Bromo-4-methoxyphenyl)cyclopropane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromo-4-methoxyphenyl)cyclopropane-1-carbaldehyde is an organic compound that features a cyclopropane ring substituted with a bromo and methoxy group on the phenyl ring and an aldehyde group on the cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-4-methoxyphenyl)cyclopropane-1-carbaldehyde typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 3-bromo-4-methoxybenzyl chloride with diazomethane under basic conditions to form the cyclopropane ring. The resulting intermediate can then be oxidized to introduce the aldehyde group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromo-4-methoxyphenyl)cyclopropane-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromo group can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: 1-(3-Bromo-4-methoxyphenyl)cyclopropane-1-carboxylic acid
Reduction: 1-(3-Bromo-4-methoxyphenyl)cyclopropane-1-methanol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1-(3-Bromo-4-methoxyphenyl)cyclopropane-1-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-4-methoxyphenyl)cyclopropane-1-carbaldehyde depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the bromo and methoxy groups, as well as the electrophilic nature of the aldehyde group. These functional groups can participate in various chemical transformations, making the compound a versatile intermediate.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Bromo-3-methoxyphenyl)cyclopropane-1-carboxylic acid
- 1-(3-Bromo-4-methoxyphenyl)cyclopropane-1-methanol
Uniqueness
1-(3-Bromo-4-methoxyphenyl)cyclopropane-1-carbaldehyde is unique due to the presence of both a bromo and methoxy group on the phenyl ring, as well as an aldehyde group on the cyclopropane ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields of research and industry.
Properties
Molecular Formula |
C11H11BrO2 |
|---|---|
Molecular Weight |
255.11 g/mol |
IUPAC Name |
1-(3-bromo-4-methoxyphenyl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C11H11BrO2/c1-14-10-3-2-8(6-9(10)12)11(7-13)4-5-11/h2-3,6-7H,4-5H2,1H3 |
InChI Key |
BAMOGECZJQIGLO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(CC2)C=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


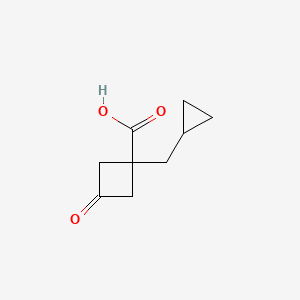
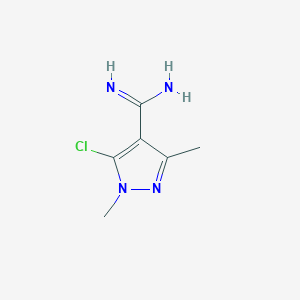
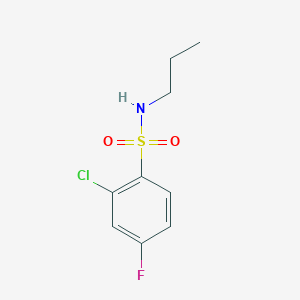
![1-[4-(Propan-2-yl)cyclohexyl]propan-2-aminehydrochloride](/img/structure/B13525567.png)
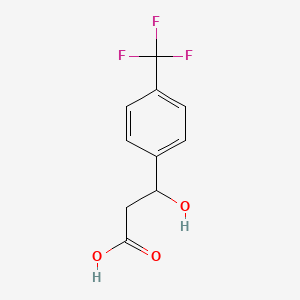
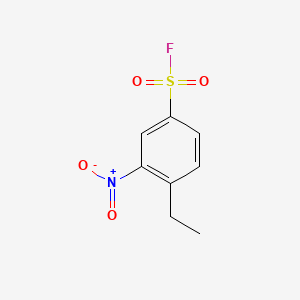
![3-{[(Tert-butoxy)carbonyl]amino}-3-(3,4-dimethylphenyl)propanoicacid](/img/structure/B13525574.png)
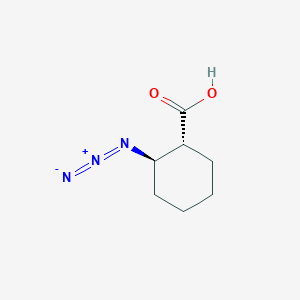
![4-[(1R)-1-aminoethyl]-N,N-diethylaniline](/img/structure/B13525593.png)
